molecular formula C16H27N3O2 B5526137 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine

1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine

Cat. No. B5526137
M. Wt: 293.40 g/mol
InChI Key: LHKXVTAIGRTHKT-UHFFFAOYSA-N
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Description

1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine, also known as MPP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a piperidine derivative that has been synthesized through a multi-step process, and it has been found to possess unique biochemical and physiological properties.

Mechanism of Action

The mechanism of action of 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the regulation of cell growth and survival. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell proliferation and survival. This compound has also been found to inhibit the activity of the enzyme mTOR, which is involved in the regulation of protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to increase the expression of certain genes that are involved in the regulation of cell growth and survival. This compound has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neuronal cells.

Advantages and Limitations for Lab Experiments

1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine has several advantages and limitations for lab experiments. One advantage of this compound is that it is a potent and selective inhibitor of AKT and mTOR, making it a useful tool for studying the role of these enzymes in various cellular processes. Another advantage of this compound is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine. One future direction is to further investigate the mechanism of action of this compound and its effects on various cellular processes. Another future direction is to explore the potential applications of this compound in drug development, particularly in the development of anticancer and neuroprotective agents. Additionally, future studies could focus on improving the solubility of this compound in aqueous solutions to facilitate its use in experimental settings.

Synthesis Methods

The synthesis of 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine involves a multi-step process that includes the reaction of 4-bromobutyric acid with 3-methyl-1-propyl-1H-pyrazole, followed by the formation of the corresponding acid chloride. The acid chloride is then reacted with propoxyamine to form the desired product, this compound. The synthesis method of this compound has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been found to possess unique properties that make it a promising candidate for drug development. This compound has been shown to exhibit potent activity against various cancer cell lines, making it a potential anticancer agent. This compound has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(3-methyl-1-propylpyrazol-4-yl)-(3-propoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-4-8-19-12-15(13(3)17-19)16(20)18-9-6-7-14(11-18)21-10-5-2/h12,14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKXVTAIGRTHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)N2CCCC(C2)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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